![molecular formula C21H17ClN4OS2 B2566557 N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-3-thiophenecarbohydrazide CAS No. 866009-40-7](/img/structure/B2566557.png)

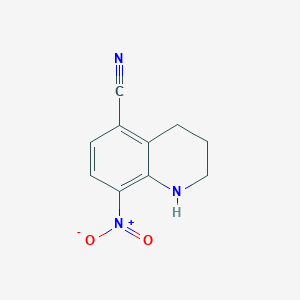

N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-3-thiophenecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzothiazole, which is a type of heterocyclic compound. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material sciences .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present. They can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and more .Aplicaciones Científicas De Investigación

Antitumor Properties

N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-3-thiophenecarbohydrazide and its derivatives have been explored for their potential in overcoming multidrug resistance in tumor cells. Derivatives like 2-phenyl-3-(N-methyl-3-piperidyl)carbonylammomiinomemyl-5,6,7,8-tetrahydVoimidazo[2,1-b]benzothiazole have shown promising results in this field (Tasaka et al., 1997).

DNA Interaction Studies

Rhenium(I) complexes with bidentate carbohydrazide Schiff bases, including derivatives of this compound, have been synthesized and characterized. These complexes have shown potential in DNA interaction, as indicated by UV–Vis DNA binding titrations and gel electrophoresis studies (Ismail et al., 2017).

Antimicrobial and Anthelmintic Activities

Derivatives of this compound have been studied for their antimicrobial and anthelmintic activities. Structures like 3-chlorobenzothiophene-2-carbonylchloride derivatives have been synthesized and screened for these activities, demonstrating the compound's potential in this field (Naganagowda & Padmashali, 2010).

Synthesis and Potential Applications

The synthesis and applications of related benzothiazole derivatives, including reactions to form new pyrido[2,1-b]benzothiazoles, 2-aminoquinolines, coumarins, and various other derivatives, have been explored. These syntheses open up new avenues for potential applications in various fields of science (Hassan, 2009).

Antioxidant and Antifungal Activities

Novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, structurally related to the compound , have been synthesized and evaluated for their antibacterial and DPPH radical scavenging activities, indicating potential antioxidant and antifungal applications (Zia-ur-Rehman et al., 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4OS2/c22-15-7-5-13(6-8-15)19-17(11-23-25-20(27)14-9-10-28-12-14)26-16-3-1-2-4-18(16)29-21(26)24-19/h5-12H,1-4H2,(H,25,27)/b23-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMDQAZSXAXMLE-FOKLQQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NNC(=O)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/NC(=O)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(Diethylamino)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2566478.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2566483.png)

![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2566490.png)

![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2566493.png)

![2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2566495.png)

![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2566497.png)